(4-fluorophenyl)(2-furyl)methanone
Description
Contextualizing (4-fluorophenyl)(2-furyl)methanone within the Diaryl Methanone (B1245722) Class
This compound belongs to the broad class of diaryl methanones, also known as benzophenones when both aryl groups are benzene (B151609) rings. These compounds are characterized by a central carbonyl group bonded to two aryl moieties. The nature of these aryl groups significantly influences the chemical and physical properties of the molecule.
In the case of this compound, the presence of a heterocyclic furan (B31954) ring distinguishes it from diaryl methanones containing only carbocyclic aromatic rings. This introduces a heteroatom (oxygen) into the aromatic system, which can affect the molecule's polarity, reactivity, and potential for hydrogen bonding. The electronic properties of the furan ring, combined with the electron-withdrawing nature of the fluorine atom on the phenyl ring, create a unique electronic environment around the central ketone group. This can influence its reactivity in various chemical transformations, such as nucleophilic addition to the carbonyl carbon.
The structural diversity within the diaryl methanone class is vast, with different substituents on the aryl rings leading to a wide range of applications. For example, some diaryl methanones are used as photoinitiators in polymer chemistry, while others form the core structure of biologically active compounds. The specific combination of a fluorophenyl and a furyl group in the subject compound makes it a point of interest for researchers exploring new chemical entities with potentially novel properties.
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
The incorporation of fluorine into organic molecules has become a pivotal strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a parent compound.
Introducing fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. This can lead to a longer biological half-life. Furthermore, the strategic placement of fluorine atoms can influence a compound's lipophilicity, which affects its absorption, distribution, and transport across biological membranes. The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.
Overview of Research Trajectories for Furan and Phenyl Ketone Derivatives
Research into furan and phenyl ketone derivatives is a dynamic and expanding field, driven by the diverse biological activities exhibited by these classes of compounds. Furan-containing molecules are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The furan ring is a key structural motif in several established drugs. nih.gov
Similarly, phenyl ketone derivatives are integral to many areas of chemical and pharmaceutical research. The diaryl methanone scaffold is a common feature in molecules designed to interact with various biological targets. Research has shown that derivatives of diaryl methanones can exhibit antimicrobial and anti-inflammatory properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYNSZHLOWNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415459 | |
| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15817-51-3 | |
| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Elucidation of 4 Fluorophenyl 2 Furyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. For (4-fluorophenyl)(2-furyl)methanone, a combination of one- and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number and environment of protons in the molecule. The spectrum is divided into two main regions: the aromatic region, corresponding to the protons on the furan (B31954) and fluorophenyl rings, and a potential upfield region, though no aliphatic protons are present in this structure.
The furan ring protons typically appear as distinct multiplets. The proton at position 5 (H-5) of the furan ring is expected to be the most downfield of the furan signals due to the deshielding effect of the adjacent oxygen atom and carbonyl group. It typically appears as a doublet of doublets. The proton at position 3 (H-3) would also be a doublet of doublets, while the proton at position 4 (H-4) would appear as a triplet or a doublet of doublets, coupling to both H-3 and H-5. For instance, in related furan-2-yl methanones, these protons show characteristic shifts and coupling constants. rsc.org The spectrum of furan itself shows signals for H-2/H-5 at approximately 7.4 ppm and H-3/H-4 at 6.4 ppm. chemicalbook.com
The 4-fluorophenyl group exhibits a characteristic AA'BB' system due to the symmetry of the ring and the coupling of the protons to the fluorine atom. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded and appear as a triplet or a doublet of doublets around 7.8-8.2 ppm. The protons meta to the carbonyl group (H-3' and H-5'), which are ortho to the fluorine atom, will appear further upfield, typically as a triplet, due to the electron-donating effect of fluorine. For comparison, the aromatic protons in (4-fluorophenyl)(phenyl)methanone appear at δ = 7.83-7.87 (m, 2H) and 7.14-7.18 (m, 2H). rsc.org Similarly, in 4-fluorobenzoyl chloride, the protons ortho and meta to the carbonyl group appear at approximately 8.1 ppm and 7.2 ppm, respectively. chemicalbook.com
A detailed analysis of the coupling constants (J-values) allows for the definitive assignment of each proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Furan H-5 | 7.6 - 7.8 | dd | J_H5,H4 ≈ 1.8, J_H5,H3 ≈ 0.8 |
| Furan H-3 | 7.2 - 7.4 | dd | J_H3,H4 ≈ 3.6, J_H3,H5 ≈ 0.8 |
| Furan H-4 | 6.6 - 6.8 | dd | J_H4,H3 ≈ 3.6, J_H4,H5 ≈ 1.8 |
| Phenyl H-2', H-6' | 7.9 - 8.1 | dd | J_H,H ≈ 8.8, J_H,F ≈ 5.5 |
| Phenyl H-3', H-5' | 7.1 - 7.3 | t | J_H,H ≈ 8.8, J_H,F ≈ 8.8 |
Note: The data in this table are predicted values based on the analysis of structurally similar compounds and are presented for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of the electronegative fluorine atom, carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) are observed, which are highly useful for signal assignment.
The most downfield signal is typically the carbonyl carbon (C=O), expected in the range of 180-195 ppm. For example, the carbonyl carbon in (4-fluorophenyl)(phenyl)methanone is observed at δ = 195.3 ppm. rsc.org The carbons of the furan and fluorophenyl rings appear in the aromatic region (110-170 ppm).
For the 4-fluorophenyl ring, the carbon directly attached to the fluorine (C-4') will appear as a doublet with a large one-bond coupling constant (¹J_CF ≈ 250 Hz). The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will also show smaller couplings. The ipso-carbon (C-1') attached to the carbonyl group will also be visible. In (4-fluorophenyl)(phenyl)methanone, the carbon attached to fluorine (C-4') shows a doublet at δ = 165.3 ppm with a coupling constant of 253 Hz. rsc.org
The furan ring carbons have characteristic shifts. The carbon adjacent to the carbonyl group (C-2) is expected around 150-155 ppm. The other carbons (C-3, C-4, C-5) will appear at higher field strengths. For instance, in related 5-substituted furan-2-yl methanones, C-2 appears around 150.9 ppm and C-5 around 158.3 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J_CF, Hz) |
|---|---|---|---|
| C=O | 182 - 185 | s | - |
| Furan C-2 | 151 - 153 | s | - |
| Furan C-5 | 148 - 150 | s | - |
| Furan C-3 | 124 - 126 | s | - |
| Furan C-4 | 112 - 114 | s | - |
| Phenyl C-4' | 164 - 166 | d | ¹J ≈ 255 |
| Phenyl C-1' | 133 - 135 | d | ³J ≈ 3 |
| Phenyl C-2', C-6' | 132 - 134 | d | ²J ≈ 9 |
| Phenyl C-3', C-5' | 115 - 117 | d | ²J ≈ 22 |
Note: The data in this table are predicted values based on the analysis of structurally similar compounds and are presented for illustrative purposes.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications (Implicit from fluorophenyl compounds)
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. rsc.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, sharp signals with a wide chemical shift range are typically obtained, making it an excellent tool for structural confirmation and for studying the electronic environment of the fluorine atom.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic effects of the attached benzoyl-furan moiety. For aromatic fluorides, the chemical shift can be influenced by the nature and position of substituents. In compounds containing a 4-fluorophenyl group, the fluorine resonance typically appears in the range of -105 to -120 ppm relative to a standard like CFCl₃. For example, the ¹⁹F chemical shift for (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide is reported at –116.7 ppm. rsc.org The precise chemical shift for the title compound would provide a sensitive probe of the electronic interplay between the furan and fluorophenyl rings through the carbonyl linker.
Two-Dimensional NMR Techniques (e.g., HOESY) for Through-Space Interactions
While 1D NMR spectra establish covalent connectivity, two-dimensional (2D) NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) are invaluable for determining the three-dimensional structure and conformation of molecules in solution. HOESY is a 2D NMR experiment that detects through-space correlations between heteronuclei, such as ¹H and ¹⁹F. nih.gov
Deuterium (B1214612) NMR (²H NMR) for Isotopic Labeling Studies
Deuterium (²H) NMR spectroscopy is a powerful tool for mechanistic and metabolic studies through isotopic labeling. nih.gov Although ²H has a lower gyromagnetic ratio and is a quadrupolar nucleus, its low natural abundance (0.015%) means that spectra of enriched compounds are essentially background-free. nih.gov
For this compound, no specific ²H NMR studies are reported. However, one could envision isotopic labeling experiments to probe reaction mechanisms or metabolic pathways. For example, by synthesizing the compound with deuterium at specific positions on either the furan or phenyl ring, one could trace the fate of these atoms in a chemical reaction or a biological system. rsc.orgrsc.org The change in the ²H NMR spectrum over time can provide kinetic information. rsc.org In metabolic studies, administering a deuterated version of the compound and monitoring the appearance of deuterium in metabolites via ²H NMR can elucidate biotransformation pathways. nih.govresearchgate.net
Solid-State NMR for Chemical Shift Tensor Analysis
In the solid state, the anisotropic interactions that are averaged out in solution become apparent. Solid-state NMR (ssNMR) can measure the chemical shift anisotropy (CSA), which is described by a second-rank tensor. protein-nmr.org.uk The CSA provides detailed information about the local electronic environment and symmetry around a nucleus. researchgate.netrsc.org
For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative. The carbonyl carbon is known to have a large CSA due to its asymmetric electronic distribution, which is sensitive to the molecular conformation and intermolecular interactions like crystal packing. researchgate.netuq.edu.au Similarly, the ¹⁹F CSA is a sensitive probe of the local environment. By analyzing the ssNMR lineshapes of a static sample, the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) can be determined. These values provide a more complete picture of the electronic structure than the isotropic chemical shift measured in solution and can be used to validate computational models of the molecule. protein-nmr.org.uk
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.
The most prominent feature in the FT-IR spectrum of an aromatic ketone like this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1650-1700 cm⁻¹. vulcanchem.com The exact position of this band is sensitive to the electronic environment of the carbonyl group. The presence of the electron-withdrawing fluorine atom on the phenyl ring and the furan ring can influence the C=O bond strength and, consequently, its vibrational frequency.
Other characteristic vibrational bands for this compound include:
C-F Stretching: A strong absorption band is expected in the region of 1250-1100 cm⁻¹, which is characteristic of the C-F stretching vibration of the fluorophenyl group.
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic rings.
Furan Ring Vibrations: The furan ring exhibits characteristic stretching and bending vibrations. These include C-H stretching vibrations, C=C stretching vibrations (typically around 1600-1450 cm⁻¹), and C-O-C stretching vibrations of the furan ring, which are usually observed in the 1200-1000 cm⁻¹ region.
Aromatic C=C Stretching: The phenyl ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-C Stretching: Stretching vibrations of the C-C single bonds connecting the rings to the carbonyl group are also present but are generally weaker and appear at lower frequencies.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Carbon-Fluorine (C-F) | Stretching | 1250 - 1100 |
| Aromatic C-H | Stretching | > 3000 |
| Furan C-H | Stretching | ~3100 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Furan C=C | Stretching | 1600 - 1450 |
| Furan C-O-C | Stretching | 1200 - 1000 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
For this compound (C₁₁H₇FO₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 190.17 g/mol . cymitquimica.com The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of the 4-fluorobenzoyl cation ([C₇H₄FO]⁺, m/z 123) and the 2-furoyl radical, or the 2-furoyl cation ([C₅H₃O₂]⁺, m/z 95) and the 4-fluorophenyl radical. The relative intensities of these peaks would depend on the stability of the respective carbocations.
Loss of CO: The molecular ion could lose a neutral carbon monoxide (CO) molecule, a common fragmentation for ketones, to form a radical cation with m/z 162.
Fragmentation of the Furan Ring: The furan ring can undergo characteristic fragmentation, such as the loss of a CHO radical.
The analysis of the isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition. While specific EI-MS data for this compound is not widely published, the fragmentation patterns of related fluorinated compounds and ketones provide a strong basis for predicting its behavior under electron ionization. nih.govspectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for compounds that are not sufficiently volatile for gas chromatography.
The analysis of this compound by LC-MS would typically involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separated analyte would then be introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS. In the positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 191.18. In the negative ion mode, its detection would be less likely due to the absence of acidic protons.
LC-MS/MS, or tandem mass spectrometry, can be used for further structural confirmation. In this technique, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern of the protonated molecule would provide additional structural information, similar to that obtained from EI-MS, but often with different fragmentation pathways due to the lower energy of the ionization process. Studies on related benzophenone (B1666685) derivatives have demonstrated the utility of LC-MS/MS for their sensitive and selective detection in various matrices. ijpsjournal.comnih.govrsc.orgfrontiersin.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, the theoretical exact mass of the neutral molecule (C₁₁H₇FO₂) is 190.0430. cymitquimica.com An HRMS measurement would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS is also invaluable in elucidating the elemental composition of fragment ions, thereby providing strong evidence for proposed fragmentation pathways. While a specific HRMS report for this compound is not available in the provided search results, the technique's application has been demonstrated for other fluorinated compounds, highlighting its importance in structural elucidation. semanticscholar.org
Electronic Spectroscopy for Electronic Structure and Optical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These are typically high-intensity absorptions and arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding antibonding π* orbitals. The conjugated system formed by the phenyl ring, the carbonyl group, and the furan ring will lead to absorptions at longer wavelengths (lower energy) compared to non-conjugated systems.
n → π Transitions:* These are typically lower in intensity and result from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are often observed as a shoulder on the more intense π → π* bands.
The position and intensity of these absorption bands can be influenced by the solvent polarity. While a specific UV-Vis spectrum for this compound is not provided in the search results, the UV spectrum of the related furan molecule shows a strong absorption around 200-220 nm. nist.gov The extended conjugation in this compound is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). For comparison, a related cathinone (B1664624) derivative, 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, exhibits a UV absorption maximum at 253 nm. researchgate.net This provides an estimate of the region where the primary π → π* transition for this compound might occur.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.
For this compound, the key structural features that dictate its UV-Vis absorption are the carbonyl group (C=O), the furan ring, and the 4-fluorophenyl ring. These components form a conjugated system, which influences the energy of the electronic transitions. The expected transitions for this molecule are the π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the furan and phenyl rings linked by the carbonyl group gives rise to these transitions. They are typically characterized by high molar absorptivity (ε) values and are expected to appear at shorter wavelengths in the UV region.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are of lower energy and thus occur at longer wavelengths. ufg.br They are also significantly less intense, with much lower molar absorptivity values. ufg.br
Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: The following data is illustrative and not based on experimental results, which are not publicly available.)
| Solvent | λmax (nm) for n → π* | Molar Absorptivity (ε) for n → π* (L·mol⁻¹·cm⁻¹) | λmax (nm) for π → π* | Molar Absorptivity (ε) for π → π* (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
Photoluminescence Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy is a technique that provides information about the emission of light from a substance after it has absorbed photons. This process, also known as fluorescence or phosphorescence, occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. The emission spectrum is a plot of the intensity of the emitted light versus the wavelength.
For a molecule like this compound, which contains aromatic rings and a carbonyl group, fluorescence is a possible relaxation pathway from the excited state. The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
The emission characteristics are highly sensitive to the molecular structure and the local environment. Factors such as the rigidity of the molecule, the nature of the solvent, and the presence of quenching agents can significantly affect the intensity and wavelength of the emitted light.
Detailed research findings on the photoluminescence of this compound are not currently available in the surveyed literature. The table below is a template for how such experimental data would be presented.
Table 2: Hypothetical Photoluminescence Data for this compound (Note: The following data is illustrative and not based on experimental results, which are not publicly available.)
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
Crystallographic Investigations of 4 Fluorophenyl 2 Furyl Methanone and Its Derivatives
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
The precise measurement of bond lengths, bond angles, and dihedral angles provides a quantitative description of a molecule's geometry. In derivatives of (4-fluorophenyl)(2-furyl)methanone, these parameters are influenced by the electronic nature of the substituents and the steric interactions between the aromatic rings.
For instance, in the derivative (4-fluorophenyl)(2-hydroxy-5-methylphenyl)methanone, the bond length of the carbonyl C=O bond is reported as 1.238 Å. The bond angles around the carbonyl carbon atom deviate slightly from the ideal 120° for a trigonal planar geometry, with values of 121.05° and 118.37°, indicating some distortion. researchgate.net In another derivative, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the bond lengths within the central furan (B31954) ring show a pattern of long-short-long bonds (C-O = 1.411 Å, C=C = 1.3678 Å, C-C = 1.4353 Å), which is characteristic of a furan ring symmetrically substituted with methanimine (B1209239) groups. researchgate.net
| Parameter | Compound | Value |
| Dihedral Angle | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | 25.71(11)° (between 4-fluorophenyl and furan rings) |
| (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone | 58.88° (between the two phenyl rings) | |
| Bond Length | (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone | C=O: 1.238 Å |
| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C-O (furan): 1.411(2) Å | |
| C=C (furan): 1.3678(15) Å | ||
| C-C (furan): 1.4353(15) Å | ||
| Bond Angle | (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone | O=C-C: 121.05°, 118.37° |
Table 1: Selected Bond Parameters for Derivatives of this compound.
The conformation of this compound derivatives is largely defined by the rotational freedom around the single bonds connecting the carbonyl group to the furan and fluorophenyl rings. The observed conformations in the solid state represent a low-energy state that balances electronic effects and steric repulsion.
In 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the molecule exhibits a specific conformation where the iminomethyl groups are nearly coplanar with the central furan ring. researchgate.netnih.gov However, the N-bonded 4-fluorophenyl rings are significantly twisted out of the plane of the furan ring, with a reported angle of 34.38(3)°. researchgate.net This twisted conformation is a common strategy to alleviate steric strain between the hydrogen atoms on the aromatic rings. Similarly, in 4-[2-(4-fluorophenyl)furan-3-yl]pyridine, the three ring systems are not coplanar, with the furan ring making dihedral angles of 40.04(11)° and 25.71(11)° with the pyridine (B92270) and 4-fluorophenyl rings, respectively. nih.govnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, while individually weak, collectively determine the stability and physical properties of the crystalline material. nih.gov
Hydrogen bonds are among the most important directional interactions in crystal engineering. numberanalytics.commdpi.com In derivatives of this compound, various types of hydrogen bonds are observed. In hydroxylated derivatives, classical O-H···O hydrogen bonds can form, often leading to the creation of chains or dimers. For example, an intramolecular O-H···O hydrogen bond is observed in (4-fluorophenyl)(2-hydroxy-5-methylphenyl)methanone. researchgate.net
In derivatives containing nitrogen, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···N interactions are present, linking molecules into chains. researchgate.netnih.gov The fluorine atom of the 4-fluorophenyl group can also act as a hydrogen bond acceptor. The crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan is further stabilized by C-H···F hydrogen bonds, which contribute to a three-dimensional network. researchgate.netnih.gov The presence of C-H···F and C-H···N hydrogen bonds is also crucial for the crystal stabilization of 4-[2-(4-fluorophenyl)furan-3-yl]pyridine. nih.govnih.gov
| Interaction Type | Compound | Donor-H···Acceptor Distance (Å) |
| C-H···N | 2,5-bis[(4-fluorophenyl)iminomethyl]furan | 2.576(14) |
| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | 2.60 | |
| C-H···F | 2,5-bis[(4-fluorophenyl)iminomethyl]furan | 2.617(14) |
| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | 2.32 | |
| O-H···O | (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone | (intramolecular) |
Table 2: Examples of Hydrogen Bonding in Derivatives of this compound.
π-π stacking interactions are non-covalent attractive forces between aromatic rings. These interactions are fundamental in the crystal packing of many aromatic compounds. nih.gov In some derivatives of this compound, π-π stacking plays a significant role. For instance, in a related compound, (4-chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone, weak intermolecular π-π interactions involving the pyrazole (B372694) ring help to stabilize the crystal structure. nih.gov The crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan features edge-to-face C-H···π contacts, a type of interaction related to π-π stacking. nih.gov The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the strength of these π-π interactions. rsc.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the close contacts driving crystal packing can be obtained. While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on its derivatives provide significant insights into the expected intermolecular interactions.
For instance, the analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a compound sharing the 4-fluorophenyl ketone moiety, demonstrates the predominance of hydrogen-based contacts. nih.gov The Hirshfeld surface analysis of this derivative indicates that over 90% of the intermolecular contacts involve hydrogen atoms. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the deconvolution of these interactions into their constituent atom-atom contacts. In the case of the aforementioned derivative, the most significant contributions to the crystal packing were identified as H···H, C···H/H···C, and O···H/H···O interactions.
Similarly, in other related structures containing the 4-fluorophenyl group, Hirshfeld surface analysis has been instrumental in identifying and quantifying various weak interactions such as C—H···F, C—H···O, C—H···N, and π-π stacking interactions. uky.edu The red spots on the dnorm mapped Hirshfeld surface are indicative of close intermolecular contacts, often corresponding to hydrogen bonds and other significant interactions. uky.edu The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.
A summary of the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for related compounds is presented in the table below. This data provides a strong indication of the types of interactions that likely stabilize the crystal structure of this compound.
| Compound | Interaction Type | Percentage Contribution to Hirshfeld Surface |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | H···H | 48.7% |
| H···C/C···H | 22.2% | |
| Cl···H/H···Cl | 8.8% | |
| H···O/O···H | 8.2% | |
| H···N/N···H | 5.1% | |
| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide | H···H | 45.2% |
| C···H/H···C | 20.2% | |
| O···H/H···O | 15.8% | |
| N···H/H···N | 11.0% |
Investigation of Polymorphism and Crystal Disorder
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in solid-state chemistry and pharmaceuticals due to its impact on a substance's physical properties. The investigation of polymorphism in this compound and its derivatives is essential for understanding their structure-property relationships.
While specific studies on the polymorphism of this compound were not identified in the surveyed literature, the potential for different packing arrangements exists due to the molecule's conformational flexibility. The dihedral angle between the 4-fluorophenyl ring and the furan ring can vary, leading to different molecular conformations that could, in turn, result in different crystal packing arrangements, or polymorphs.
In a related derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the 4-fluorophenyl group and the bis(methylsulfanyl)propenone group are twisted relative to each other, with a dihedral angle of 32.23 (4)°. nih.gov Another derivative, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, exhibits a large dihedral angle of 70.25° between the 4-fluorobenzene ring and the furan ring. The existence of such conformational variability in related structures suggests that polymorphs of this compound could potentially be isolated under different crystallization conditions.
Crystal disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, is another important aspect of crystallographic investigations. No specific instances of crystal disorder have been reported for this compound. However, in the crystal structure of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the terminal 2-methylphenyl group was found to be involved in intense thermal motion, which can sometimes be modeled as positional disorder. uky.edu
The comprehensive investigation of polymorphism and crystal disorder requires systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Studies on 4 Fluorophenyl 2 Furyl Methanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of molecules like (4-fluorophenyl)(2-furyl)methanone. DFT methods, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are frequently employed to investigate molecular structure, vibrational frequencies, and electronic properties. kbhgroup.inresearchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, this process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Structures This table presents typical values for bond lengths and angles based on DFT calculations of similar fluorophenyl ketone structures. The exact values for this compound would require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=O (carbonyl) | ~1.21 Å |
| C-F (fluorophenyl) | ~1.35 Å | |
| C-C (ring-carbonyl) | ~1.48 Å | |
| C-O (furan ring) | ~1.36 Å | |
| Bond Angles (°) | C-C-O (carbonyl) | ~120° |
| F-C-C (fluorophenyl) | ~118° | |
| Dihedral Angle (°) | Phenyl-C-C-Furan | Variable, defines conformation |
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This analysis typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. chemspider.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For related compounds, DFT calculations have been used to determine these energy levels and predict stability. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen). These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. Positive regions (blue) would likely be located on the hydrogen atoms of the aromatic and furan (B31954) rings. nih.gov
Table 2: Key Electronic Properties from DFT Calculations This table illustrates the type of data obtained from electronic structure analysis. Values are representative and would need to be calculated specifically for the target compound.
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Chemical reactivity and kinetic stability |
| MEP Negative Region | Site of most negative electrostatic potential (e.g., Carbonyl Oxygen) | Site for electrophilic attack |
| MEP Positive Region | Site of most positive electrostatic potential (e.g., Ring Hydrogens) | Site for nucleophilic attack |
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing DFT calculations, a set of harmonic vibrational frequencies can be computed. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations.
The calculated vibrational wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. sigmaaldrich.com The assignment of vibrational modes is aided by potential energy distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. researchgate.net
For this compound, key vibrational modes would include:
C=O stretching of the ketone group, expected as a strong band in the IR spectrum, typically around 1680-1660 cm⁻¹.
C-F stretching from the fluorophenyl ring.
Aromatic C=C stretching vibrations from both the phenyl and furan rings.
C-H stretching and bending modes.
Comparing the computed IR and Raman intensities with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. scispace.com
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups This table shows representative vibrational modes and their typical frequency ranges. Specific assignments for this compound require dedicated computational and experimental work.
| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1670 - 1650 | 1680 - 1660 |
| Aromatic C=C Stretch | 1610 - 1450 | 1625 - 1430 |
| C-O-C (Furan) Stretch | 1250 - 1150 | 1260 - 1180 |
| C-F Stretch | 1240 - 1210 | 1250 - 1220 |
Theoretical calculations are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts (δ) are derived. researchgate.net
Calculations can be performed for ¹H, ¹³C, and ¹⁹F nuclei. Predicting ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. researchgate.net The accuracy of predicted shifts can be improved by using appropriate basis sets and sometimes by applying linear regression scaling to the calculated values based on a set of known compounds. pdx.edu
For this compound, computations would predict:
The chemical shifts of the different hydrogen atoms on the furan and fluorophenyl rings.
The chemical shifts for each carbon atom, including the carbonyl carbon and the fluorine-bonded carbon.
The ¹⁹F chemical shift, which is highly sensitive to its electronic environment.
Spin-spin coupling constants (J-couplings) between neighboring nuclei.
These predicted spectra can help assign peaks in complex experimental NMR data and confirm the correct structure among several possibilities.
Quantum Mechanical Molecular Models for Reactivity Prediction
Beyond the electronic structure analyses of HOMO-LUMO and MEP, more sophisticated quantum mechanical models are used to predict chemical reactivity. These models often rely on "reactivity descriptors" derived from DFT calculations. researchgate.net These descriptors include:
Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to provide a general measure of the molecule's reactivity. nih.gov
Reaction Path Modeling: For specific reactions, the entire reaction pathway can be modeled by locating the transition state structure and calculating the activation energy barrier. This provides quantitative predictions of reaction rates and mechanisms.
These models allow for a data-driven approach to predicting how this compound might interact with other reagents or biological targets. arxiv.orgnih.gov
Force Field Development and Molecular Mechanical Simulations
While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long simulations. Molecular Mechanics (MM) offers a faster alternative by using a classical potential energy function, known as a force field. arxiv.org
A force field is a collection of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates. These terms include bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions.
The parameters for a new molecule like this compound are not always available in standard force fields. Therefore, a key application of QM calculations is in the development and parametrization of these force fields. The process typically involves:
Performing high-level QM (usually DFT) calculations to obtain data on the molecule's structure, potential energy surface, and charge distribution.
Fitting the MM parameters (e.g., force constants for bonds and angles, torsional energy barriers, and atomic partial charges) to reproduce the QM data.
Validating the new force field by comparing MM simulation results with experimental data or further QM calculations.
Once a reliable force field is developed, it can be used in molecular dynamics (MD) simulations to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological macromolecule.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, electron delocalization, and the nature of intermolecular interactions. In the context of this compound, NBO analysis can elucidate the electronic landscape of the molecule, highlighting the interplay between the electron-withdrawing fluorophenyl group and the electron-rich furan ring, connected by a carbonyl bridge.
The core of NBO analysis involves the transformation of the complex many-electron wavefunction of a molecule into a set of localized, chemically intuitive orbitals, such as lone pairs (n), bonding orbitals (σ or π), and antibonding orbitals (σ* or π*). The interactions between these orbitals, particularly the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO, are quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of the delocalization.
For this compound, several key intramolecular interactions are expected to be significant. The furan ring, being an electron-rich heterocycle, is a potent electron donor. Therefore, significant delocalization is anticipated from the π orbitals of the furan ring to the π* orbitals of the carbonyl group and the fluorophenyl ring. Similarly, the lone pairs on the furan's oxygen atom can participate in n → π* interactions with the adjacent carbonyl group.
A hypothetical NBO analysis for this compound would likely reveal the delocalization pathways summarized in the table below. The stabilization energies (E(2)) are illustrative and based on typical values observed in related structures.
| Donor NBO | Acceptor NBO | Interaction Type | Postulated E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| π(C=C)furan | π(C=O) | π → π | High | Electron delocalization from the furan ring to the carbonyl group, indicating conjugation. |
| n(O)furan | π(C=O) | n → π | Moderate | Delocalization of the furan oxygen lone pair into the carbonyl group. |
| π(C=O) | π(C=C)phenyl | π → π | Moderate | Conjugative interaction extending from the carbonyl group into the fluorophenyl ring. |
| π(C=C)phenyl | π(C=O) | π → π | Moderate | Feedback delocalization from the phenyl ring to the carbonyl group. |
| σ(C-H) | σ(C-F) | σ → σ | Low to Moderate | Hyperconjugative interaction contributing to the stability of the C-F bond and influencing the local electronic environment. nih.gov |
These intramolecular delocalizations are crucial in determining the molecule's conformation, reactivity, and spectroscopic properties. The extent of these interactions would influence the rotational barrier around the single bonds connecting the furan and phenyl rings to the carbonyl group.
Theoretical Insights into Weak Non-Covalent Interactions (e.g., C-F···H-C)
Beyond the intramolecular forces that define the molecule's structure, weak non-covalent interactions play a pivotal role in the supramolecular assembly of this compound in the condensed phase. These interactions, although individually weak, collectively govern the crystal packing, polymorphism, and ultimately the material properties of the compound. Theoretical studies are indispensable for characterizing and quantifying these subtle yet significant forces.
One of the most notable non-covalent interactions involving the title compound is the C–F···H–C interaction, which can be considered a type of weak hydrogen bond. The highly electronegative fluorine atom in the 4-fluorophenyl group can act as a hydrogen bond acceptor, interacting with electropositive hydrogen atoms from neighboring molecules. Computational studies on other fluorinated organic molecules have demonstrated the significance of such interactions in directing crystal packing. nih.gov
The nature of these C–F···H–C interactions is primarily electrostatic, arising from the attraction between the partially negative fluorine atom and a partially positive hydrogen atom attached to a carbon. The strength of this interaction is influenced by the chemical environment of both the C-F and C-H bonds. For instance, the polarization of the C-H bond can be enhanced if it is attached to an electron-deficient system, thereby strengthening the interaction.
In the crystal lattice of this compound, one can anticipate a variety of weak non-covalent interactions, as detailed in the following table. The existence and geometry of these interactions can be inferred from the crystal structure of closely related compounds, such as (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol. researchgate.net
| Interaction Type | Participating Groups | Description | Expected Significance |
|---|---|---|---|
| C–F···H–C | 4-fluorophenyl ring and adjacent molecule's C-H bonds | A weak hydrogen bond that can form linear or bifurcated contacts, influencing the packing motif. nih.gov | High |
| C–H···O | C-H bonds of the furan or phenyl rings and the carbonyl or furan oxygen | A common hydrogen bonding interaction in organic crystals, contributing significantly to lattice energy. nih.gov | High |
| π···π Stacking | Furan and/or fluorophenyl rings of adjacent molecules | Can occur in either a parallel-displaced or T-shaped arrangement, providing cohesive energy. | Moderate |
| C–H···π | A C-H bond pointing towards the π-system of a furan or phenyl ring | An interaction where a hydrogen atom is attracted to the electron cloud of an aromatic ring. | Moderate to Low |
| Halogen···π | Fluorine atom interacting with the π-system of a furan or phenyl ring | An interaction involving the electrophilic region of the halogen atom and the electron-rich π-cloud. | Low |
Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are often employed to visualize and quantify these weak interactions. These methods can identify bond critical points and characterize the nature of the interaction as either purely closed-shell (like van der Waals forces) or having some degree of covalent character.
Integration with Machine Learning for Chemical Research
The field of computational chemistry is increasingly being augmented by machine learning (ML) techniques, which offer the potential to accelerate the discovery and optimization of new molecules and materials. acs.orgmdpi.com For a compound like this compound, ML can be integrated into its research in several ways, from predicting fundamental properties to guiding synthetic strategies.
One of the primary applications of ML in chemical research is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. chemrxiv.orgnih.gov These models learn from existing data to predict the properties and biological activities of new, uncharacterized molecules. For this compound and its derivatives, ML models could be trained to predict a range of properties, as outlined in the table below.
| Application Area | Predicted Property/Outcome | Machine Learning Approach | Potential Impact |
|---|---|---|---|
| Property Prediction | Solubility, melting point, lipophilicity (LogP), spectral characteristics (NMR, IR) | Graph Neural Networks, Random Forests, Support Vector Machines | Rapid screening of virtual derivatives for desired physicochemical properties without the need for synthesis and experimental measurement. chemrxiv.orgnih.gov |
| Reactivity Prediction | Reaction yield, regioselectivity of further functionalization (e.g., Heck coupling), metabolic stability | Recurrent Neural Networks, Transformer-based models | Optimization of synthetic routes and prediction of potential metabolic pathways. mdpi.com |
| Materials Science | Crystal structure prediction, prediction of photophysical properties (e.g., UV absorption) | Generative models, Clustering algorithms | Design of new materials with specific solid-state properties or for applications as UV blockers. mdpi.com |
| Drug Discovery | Binding affinity to a biological target, potential toxicity | Deep learning models, various classification and regression algorithms | Early-stage virtual screening of compound libraries to identify potential drug candidates. nih.govpharmb.io |
The development of robust ML models requires large, high-quality datasets. For this compound, this would involve compiling experimental data on its properties and those of structurally related compounds. The molecular structure is typically represented as a set of numerical descriptors or as a molecular graph for input into the ML algorithm.
Furthermore, ML can be used to enhance the accuracy and efficiency of computational chemistry methods themselves. For instance, ML potentials can be trained on high-level quantum mechanical data to perform molecular dynamics simulations with greater speed, allowing for the exploration of longer timescales and larger systems. This could be particularly useful for studying the conformational dynamics and intermolecular interactions of this compound in solution or in the solid state.
The integration of ML into the study of this compound represents a modern approach to chemical research, enabling a more rapid and insightful exploration of its chemical space and potential applications.
Reactivity and Chemical Transformations of 4 Fluorophenyl 2 Furyl Methanone
General Reactivity of Ketone Functionality
The ketone group in (4-fluorophenyl)(2-furyl)methanone is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.
Reduction: The carbonyl group can be reduced to a secondary alcohol, forming (4-fluorophenyl)(2-furyl)methanol. This transformation can be achieved using various reducing agents. For instance, the reduction of the similar compound (4-fluorophenyl)(1H-pyrrol-2-yl)methanone has been documented. nih.gov
Formation of Schiff Bases: The ketone can react with primary amines to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from fluorophenyl-containing compounds are of interest in various chemical fields. semanticscholar.orgmdpi.comresearchgate.netunsri.ac.id
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup.
Wittig Reaction: The ketone can undergo the Wittig reaction with phosphorus ylides to convert the carbonyl group into an alkene.
Aldol and Related Condensations: While less common for ketones compared to aldehydes, under specific conditions, this compound could potentially participate in aldol-type condensation reactions.
Reactions Involving the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other transformations. numberanalytics.comnumberanalytics.com
Electrophilic Aromatic Substitution: Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The substitution typically occurs at the C5 position (adjacent to the oxygen and furthest from the deactivating acyl group) or the C2 position. pearson.comchemicalbook.com Common electrophilic substitution reactions for furan include:
Nitration: Introduction of a nitro group onto the furan ring. pharmaguideline.comyoutube.com
Halogenation: Bromination or chlorination of the furan ring. pearson.compharmaguideline.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group. pharmaguideline.comyoutube.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these can be challenging due to the sensitivity of the furan ring to strong Lewis acids. youtube.com
Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts. numberanalytics.comwikipedia.org
Ring Opening: Under harsh conditions, such as strong acids or oxidizing agents, the furan ring can undergo ring-opening reactions. pharmaguideline.com
Hydrogenation: The furan ring can be hydrogenated to dihydrofuran and subsequently to tetrahydrofuran, although this may require specific catalysts to avoid side reactions. wikipedia.org
Role of Fluorine Substitution in Chemical Reactivity
The fluorine atom at the para-position of the phenyl ring significantly influences the reactivity of the molecule through its electronic effects.
Inductive Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) deactivates the phenyl ring towards electrophilic aromatic substitution. This effect also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Mesomeric Effect: Fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a +M (mesomeric) effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect.
Impact on C-F Bond: The carbon-fluorine bond is very strong and generally stable. nih.gov However, under certain enzymatic or specific chemical conditions, defluorination can occur. nih.gov In the context of aryl fluorides, nucleophilic aromatic substitution of the fluorine atom is possible but typically requires strong nucleophiles and specific reaction conditions. scispace.comnih.gov
The presence of fluorine can also influence the biological properties and metabolic stability of molecules, a strategy often employed in medicinal chemistry. nih.gov
Utilization of this compound as a Building Block in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. vulcanchem.com
Synthesis of Heterocyclic Compounds: The reactive sites on both the ketone and the furan ring allow for the construction of various heterocyclic systems. For example, it can be a precursor for substituted furans, pyridines, and other complex ring structures.
Heck Coupling Reactions: The furan ring can be arylated via Heck coupling reactions to produce 2,5-disubstituted furans, which are valuable intermediates in medicinal chemistry. vulcanchem.com Optimized protocols for the direct and regioselective arylation of 2-acylfurans like this compound have been developed. vulcanchem.com
Precursor to Biologically Active Molecules: This compound is a key intermediate in the synthesis of various biologically active compounds, including potential inhibitors for enzymes like HIV-1 integrase. vulcanchem.com
Coordination Chemistry: this compound as a Ligand in Metal Complexes (Inferential)
While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, its structural features suggest it can act as a ligand in metal complexes. Ketones, in general, can coordinate to metal centers through the oxygen atom of the carbonyl group (η¹-O-bonded) or through the carbonyl π-system (η²-C,O-bonded). wikipedia.org
The furan ring's oxygen atom and the π-system also present potential coordination sites. The presence of multiple potential donor atoms (the carbonyl oxygen and the furan oxygen) makes it a potential chelating or bridging ligand.
Schiff bases derived from this compound can form stable complexes with various metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.orgresearchgate.netunsri.ac.id These complexes often exhibit interesting electronic and geometric properties. The coordination in these Schiff base complexes typically involves the imine nitrogen and another donor atom, often a hydroxyl group if present in the amine precursor. semanticscholar.orgresearchgate.net
The combination of the furan ring and the ketone functionality in ligands has been shown to influence the reactivity and enantioselectivity in metal-catalyzed reactions. nih.gov
Investigation of Biological Interactions and Mechanistic Studies of 4 Fluorophenyl 2 Furyl Methanone Analogues
Molecular Target Identification and Ligand-Target Interactions
The biological effects of (4-fluorophenyl)(2-furyl)methanone analogues are a direct consequence of their interactions with specific molecular targets. These interactions can lead to the inhibition of essential enzymes, modulation of transporter proteins, and binding to nucleic acids, thereby interfering with cellular processes.
Inhibition of Specific Enzymes
Analogues of this compound have been investigated for their inhibitory effects on a variety of enzymes critical to cellular function and disease progression.
Topoisomerase I and II: Certain dihydroxylated 2,6-diphenyl-4-aryl pyridines, which incorporate a fluorophenyl moiety, have demonstrated significant inhibitory activity against topoisomerase II. nih.gov Compounds with a hydroxyl group at the meta or para position of the 2- or 6-phenyl ring, combined with a thienyl or furyl group at the 4-position of the central pyridine (B92270), showed notable topoisomerase II inhibition. nih.gov Specifically, some 4-fluorophenyl substituted 2-phenol-4-aryl-6-hydroxyphenylpyridines have been identified as strong topoisomerase IIα inhibitors. nih.gov Furthermore, nitrofuran-based compounds, which share the furan (B31954) moiety, have been found to inhibit topoisomerase II in vitro. researchgate.net Some of these nitrofuran derivatives were also observed to induce the clearance of ERα protein in MCF-7 cells, a mechanism shared with known topoisomerase inhibitors like etoposide. researchgate.net The inhibition of topoisomerases, enzymes that regulate DNA topology, can lead to DNA strand breaks and ultimately cell death, a mechanism exploited in cancer therapy. mdpi.com
Acetylcholinesterase (AChE): While direct studies on this compound are lacking, related fluorophosphonate compounds have been evaluated as inhibitors of acetylcholinesterase. nih.gov These compounds displayed a range of bimolecular inhibition constants. nih.gov The addition of a chromophore to the fluorophosphonate head group, however, generally led to a decrease in anti-AChE activity. nih.gov
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes as it is involved in the breakdown of carbohydrates in the intestine. nih.govyoutube.com Novel pyridazine-triazole hybrid molecules, some incorporating a fluorophenyl group, have been synthesized and shown to be potent inhibitors of rat intestinal α-glucosidase. nih.gov For instance, a specific derivative, ethyl 3-(((1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate, exhibited significant inhibitory activity. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for some of these compounds against the α-glucosidase enzyme. nih.gov
Cyclooxygenase (COX-1 and COX-2): Trifluoromethyl thioxanthene (B1196266) derivatives have been synthesized and evaluated for their COX inhibitory activity. mdpi.com Several of these compounds displayed promising COX-2 inhibition, suggesting potential anti-inflammatory applications. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: The 4-fluorophenyl moiety is a key feature in several potent EGFR inhibitors. dovepress.com Novel phenylpiperazine derivatives and quinazolinone derivatives containing this group have been designed and shown to possess significant inhibitory activity against EGFR tyrosine kinase. nih.govnih.gov Some of these compounds exhibit IC50 values in the nanomolar range and have demonstrated antiproliferative effects in various cancer cell lines. dovepress.comnih.gov The inhibition of EGFR, a key regulator of cell growth and proliferation, is a validated strategy in cancer treatment. pharmgkb.org
Table 1: Inhibitory Activity of Selected this compound Analogues on Various Enzymes
| Compound Class | Target Enzyme | Key Structural Features | Observed Activity |
| Dihydroxylated 2,6-diphenyl-4-aryl pyridines | Topoisomerase IIα | 4-fluorophenyl group, meta/para-phenolic groups | Strong inhibition nih.gov |
| Pyridazine-triazole hybrids | α-Glucosidase | Fluorophenylamino group | Potent inhibition (IC50 in µM range) nih.gov |
| Phenylpiperazine derivatives | EGFR Tyrosine Kinase | Phenylpiperazine, 4,6-dimethoxypyrimidine | Potent antiproliferative activity (IC50 in µM range) nih.gov |
| Thiazolyl-pyrazolines | EGFR Kinase | Thiazolyl-pyrazoline core | Potent nanomolar inhibition dovepress.com |
Modulation of Biological Transporters
Analogues of this compound have been shown to modulate the activity of biological transporters, particularly the Human Equilibrative Nucleoside Transporters (ENTs).
Human Equilibrative Nucleoside Transporters (ENTs): ENTs are crucial for the transport of nucleosides and nucleoside analogues across cell membranes, playing a role in nucleotide synthesis and chemotherapy. nih.govfrontiersin.orgresearchgate.net A notable analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of ENTs, with a preference for ENT2 over ENT1. nih.govfrontiersin.orgpolyu.edu.hk Studies on a series of FPMINT analogues revealed that the presence of a halogen substitute on the fluorophenyl moiety is essential for the inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org One particular analogue, compound 3c, was found to be an irreversible and non-competitive inhibitor, reducing the Vmax of uridine (B1682114) uptake in both ENT1 and ENT2 without affecting the Km. frontiersin.org This modulation of ENTs can impact the intracellular concentration of therapeutic nucleoside analogues. nih.gov
Interactions with Nucleic Acids
While direct DNA binding studies for this compound are not extensively reported, the inhibitory action of some of its analogues on topoisomerases suggests an indirect interaction with DNA.
DNA Binding: The inhibition of topoisomerases by definition involves interaction with the enzyme-DNA complex. mdpi.com The activity of nitrofuran-based analogues as topoisomerase II inhibitors implies an interference with DNA processing. researchgate.net Some β-carboline analogues linked to dithiocarbamate (B8719985) have been shown to form a complex with DNA, distinguishing their mechanism from simpler β-carbolines. mdpi.com
Structure-Activity Relationship (SAR) Studies of Related Fluorophenyl and Furyl Analogues
SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds.
Impact of Substituent Modifications on Biological Interaction Profiles
The biological activity of fluorophenyl and furyl analogues is highly sensitive to modifications of their substituents.
For ENT Inhibition: In the FPMINT series of ENT inhibitors, replacing the naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of this benzene ring could restore the inhibitory activity. frontiersin.orgpolyu.edu.hk The presence and position of a halogen on the fluorophenyl ring were also found to be critical for ENT inhibition. nih.govfrontiersin.org
For Topoisomerase II Inhibition: In the dihydroxylated 2,6-diphenyl-4-aryl pyridine series, the position of the hydroxyl groups on the 2- and 6-phenyl rings significantly impacted activity. Meta- and para-phenolic groups were favorable for strong topoisomerase IIα inhibitory activity. nih.gov
For EGFR Inhibition: In a series of thiazolyl-pyrazoline derivatives, modifications on the phenyl ring attached to the pyrazoline core influenced the anti-proliferative activity against different cancer cell lines. dovepress.com
The introduction of fluorine and fluoroalkyl groups can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and basicity, which in turn affects its biological activity. researchgate.netnih.gov
Conformational Requirements for Target Binding
The three-dimensional shape of a molecule is critical for its ability to bind to a biological target.
Molecular docking studies of FPMINT analogues have suggested that their binding site in ENT1 may differ from that of conventional inhibitors. frontiersin.org The conformation adopted by the molecule, influenced by its substituents, dictates its fit within the binding pocket of the transporter.
The steric bulk of substituents can also play a significant role. For example, the steric demand of a trifluoromethyl group is comparable to that of an isopropyl group, and its introduction can significantly modify binding selectivity. nih.gov The flexibility of the molecule, such as the difference between a phenyl and a benzyl (B1604629) group, can also impact its ability to adopt the optimal conformation for binding. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Highlights for Fluorophenyl and Furyl Analogues
| Analogue Series | Target | Key SAR Finding | Reference |
| FPMINT Analogues | ENTs | Halogen on fluorophenyl ring is essential for activity. | nih.govfrontiersin.org |
| FPMINT Analogues | ENTs | Replacement of naphthalene with unsubstituted benzene abolishes activity. | frontiersin.orgpolyu.edu.hk |
| Dihydroxylated 2,6-diphenyl-4-aryl pyridines | Topoisomerase IIα | Meta- and para-phenolic groups enhance inhibitory activity. | nih.gov |
| Thiazolyl-pyrazolines | EGFR Kinase | Substituents on the phenyl ring modulate antiproliferative potency. | dovepress.com |
Computational Approaches in Biological Interaction Studies
Computational methods offer a powerful lens through which to examine the intricate dance between a ligand and its receptor. For analogues of this compound, these techniques are crucial for elucidating potential biological activities and mechanisms of action. The primary computational strategies employed are pharmacophore modeling and molecular docking simulations, which together provide a comprehensive picture of the key molecular features required for binding and the specific orientation of the ligand within the receptor's active site.
Pharmacophore Modeling for Ligand Feature Identification
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This approach distills complex molecular structures into a simplified model of crucial interaction points.
Ligand-Based Pharmacophore Generation
When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling becomes an invaluable tool. nih.gov This method derives a pharmacophore model from a set of known active molecules. nih.govyoutube.com By analyzing the common structural features of these active compounds, a hypothesis about the necessary characteristics for biological activity can be formulated. nih.gov The process involves generating conformers for each ligand and then identifying the shared chemical features that are likely responsible for their common biological activity. nih.gov
For instance, a set of this compound analogues with known antifungal activity could be used to generate a pharmacophore model. The model would highlight the key features, such as hydrogen bond donors, acceptors, and hydrophobic regions, that are consistently present in the most potent compounds. This model can then be used to screen large chemical databases for new molecules that fit the pharmacophore and are therefore likely to possess similar antifungal properties.
Structure-Based Pharmacophore Generation
In cases where the 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, is available, structure-based pharmacophore modeling can be employed. nih.govresearchgate.net This approach directly analyzes the interactions between a co-crystallized ligand and the protein's active site to define the key pharmacophoric features. nih.govyoutube.com The resulting model represents the essential interaction points within the binding pocket that are critical for ligand recognition and binding. researchgate.net
For example, if an analogue of this compound was co-crystallized with a target enzyme like lanosterol (B1674476) 14-alpha demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, a structure-based pharmacophore could be generated. nih.govresearchgate.net This model would precisely map the locations of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the active site that are necessary for potent inhibition. nih.gov
Definition of Pharmacophore Features
Pharmacophore models are composed of several key chemical features that describe the potential interactions between a ligand and its receptor. youtube.comyoutube.com These features are fundamental to understanding the molecular basis of biological activity.
Common Pharmacophore Features:
| Feature | Description |
| Hydrophobic (HY) | Represents non-polar regions of a molecule that can engage in van der Waals interactions with hydrophobic pockets in the receptor. The phenyl and furyl rings of this compound would contribute to this feature. |
| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen atom to form a hydrogen bond with an acceptor group on the receptor. |
| Hydrogen Bond Acceptor (HBA) | A functional group that can accept a hydrogen atom to form a hydrogen bond. The carbonyl oxygen in this compound is a prominent hydrogen bond acceptor. |
| Aromatic Ring (AR) | Represents an aromatic ring system that can participate in π-π stacking or other aromatic interactions with the receptor. Both the fluorophenyl and furyl rings can be defined as aromatic features. |
| Positive/Negative Ionizable | Represents groups that are likely to be charged at physiological pH and can form ionic interactions with the receptor. |
These features are spatially arranged in a 3D model to represent the ideal geometry for binding to the target.
Validation of Pharmacophore Models
The predictive power of a pharmacophore model must be rigorously validated before it can be reliably used for virtual screening or lead optimization. nih.govmedsci.org Validation ensures that the model can effectively distinguish between active and inactive compounds. nih.gov Several methods are employed for this purpose:
Test Set Validation: The model is used to predict the activity of a set of compounds that were not used in its creation. A good correlation between the predicted and experimental activities indicates a robust model. medsci.org
Decoy Set Screening: The model is challenged to identify known active compounds from a large database of "decoy" or inactive molecules. A high enrichment factor (the ratio of actives found to the number expected by chance) demonstrates the model's ability to prioritize active compounds. nih.gov
Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its quality to models generated from randomized data. medsci.orgresearchgate.net
Receiver Operating Characteristic (ROC) Curve Analysis: This graphical plot illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. A high area under the ROC curve (AUC) indicates a high-quality model that can effectively differentiate between active and inactive molecules. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. imedpub.comnih.gov It is a powerful tool for understanding the binding mode of this compound analogues and for predicting their binding affinity. imedpub.comresearchgate.netfip.org
The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the different possible binding poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov The results of a docking study can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. imedpub.commdpi.com
For example, docking simulations of this compound analogues into the active site of an enzyme like succinate (B1194679) dehydrogenase (SDH), another important antifungal target, could reveal how the fluorophenyl and furyl moieties orient themselves within the binding pocket. nih.gov This information can guide the synthesis of new analogues with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones. The stability of the predicted binding poses can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of the ligand and receptor over time. nih.gov
Analysis of Binding Conformations and Key Interactions
The analysis of binding conformations is a critical step in understanding how a ligand, such as an analogue of this compound, interacts with a biological target. This process typically involves computational docking studies to predict the preferred orientation of the ligand when bound to a protein's active site.
Similarly, for derivatives of furo[2,3-c]quinolone, molecular docking has been instrumental in rationalizing their biological activity by understanding their binding affinity and interactions with target proteins. rsc.org These studies highlight the importance of the spatial arrangement of the molecule and the specific atoms involved in forming stable complexes with the protein.
For a hypothetical study of a this compound analogue, researchers would analyze the docked poses to identify key amino acid residues that form significant interactions with the ligand. The fluorophenyl group, for example, could engage in halogen bonding or hydrophobic interactions, while the oxygen atom of the furan ring and the carbonyl group could act as hydrogen bond acceptors.
Protein-Ligand Interaction Mapping
Protein-ligand interaction mapping provides a detailed visualization and analysis of the non-covalent interactions that stabilize the binding of a ligand to its protein target. This mapping is essential for understanding the molecular basis of recognition and for guiding the design of more potent and selective inhibitors.
For example, in the study of novel furo[2,3-b]indol-3a-ol derivatives as potential Cyclin-dependent kinase 2 (CDK2) inhibitors, in silico screening was used to investigate protein-ligand interactions. researchgate.net These maps would typically detail hydrogen bonds, hydrophobic contacts, and other electrostatic interactions, providing a 2D or 3D representation of the binding pocket.
In the context of a this compound analogue, interaction mapping would aim to identify the specific amino acid residues that form crucial contacts. The results of such an analysis could be presented in a table format, as shown below, to summarize the key interactions observed in a hypothetical docking study.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
| Hydrogen Bond | Carbonyl Oxygen | Serine, Threonine |
| Hydrogen Bond | Furan Oxygen | Asparagine, Glutamine |
| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |
| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Fluorine | Electron-rich atoms in backbone or side chains |
This mapping helps in understanding why certain analogues may have higher affinity than others and provides a roadmap for chemical modifications to improve binding.
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the development of novel inhibitors for various targets, virtual screening has been applied to libraries of compounds that may include furan-containing structures. For instance, a study on 1,3,4-oxadiazole (B1194373) derivatives utilized structure-based virtual screening to investigate their potential as anticancer agents by targeting VEGFR2. mdpi.com
If this compound or its analogues were to be investigated for a specific biological activity, a virtual screening campaign could be employed. This would involve docking a large database of compounds against a target protein and ranking them based on their predicted binding affinity or other scoring functions. The top-ranking compounds, which could include novel furan derivatives, would then be selected for experimental testing. This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules to be synthesized and tested in the lab.
Molecular Dynamics Simulations to Capture Dynamic Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movements and interactions of atoms and molecules, providing insights into the stability of the binding and the conformational changes that may occur.
For example, MD simulations have been used to study the stability of furo[2,3-b]indol-3a-ol derivatives within the active site of CDK2. researchgate.net These simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the persistence of key interactions over the simulation period.
In a hypothetical study of a this compound analogue, an MD simulation would be initiated from the best-docked pose. The trajectory of the simulation would be analyzed to assess the stability of the complex. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the root-mean-square fluctuation (RMSF) of individual residues, would be calculated to understand the dynamic behavior of the system. This information is crucial for confirming the stability of the predicted binding mode and for gaining a deeper understanding of the interaction dynamics.
Ligand Profiling and Target Fishing
Ligand profiling, also known as target fishing, is a computational approach used to predict the potential biological targets of a given small molecule. This is particularly useful for identifying the mechanism of action of a novel compound or for predicting potential off-target effects.
While no specific ligand profiling studies have been published for this compound, the general methodology involves screening a compound against a large panel of known protein structures. This can be done using reverse docking or by comparing the shape and chemical features of the ligand to the known ligands of various targets.
For a compound like a this compound analogue, a target fishing approach could generate a ranked list of potential protein targets. This list would provide valuable hypotheses for further experimental validation. For example, if the top-ranked targets are kinases, this would suggest that the compound may have a role in cell signaling pathways and could be investigated as a potential cancer therapeutic. The results of such an in silico screening could be summarized in a table, as shown below.
| Predicted Target Class | Example Protein Target | Scoring Metric (e.g., Docking Score) |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | -8.5 kcal/mol |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | -8.2 kcal/mol |
| G-protein coupled receptors | Dopamine Receptor D2 | -7.9 kcal/mol |
| Nuclear Receptors | Estrogen Receptor Alpha | -7.5 kcal/mol |
This approach is instrumental in the early stages of drug discovery for identifying novel therapeutic opportunities and for understanding the polypharmacology of a compound.
Applications of 4 Fluorophenyl 2 Furyl Methanone in Advanced Materials and Catalysis
Utilization in Materials Science
The unique molecular architecture of (4-fluorophenyl)(2-furyl)methanone, which combines an electron-withdrawing fluoro-substituted phenyl group with an electron-rich furan (B31954) moiety, makes it an attractive candidate for the synthesis of novel materials with tailored electronic and photophysical properties.
Role as Intermediates in Advanced Materials Development
This compound serves as a crucial starting material for the synthesis of more complex molecules designed for specific functions in materials science. Its reactive carbonyl group and the potential for functionalization of both the furan and phenyl rings allow for its incorporation into larger polymeric or supramolecular structures. While specific examples of its direct use in commercially available advanced materials are not yet widespread, its role as a precursor is a key area of investigation.
Potential in Organic Electronic Materials (e.g., OLEDs)
The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on materials with specific energy levels and charge-transport properties. Benzophenone (B1666685) derivatives, in a broader sense, are being investigated for their utility in such applications. The presence of the fluorophenyl group in this compound can influence the electronic properties of derivative molecules, potentially leading to materials with desirable characteristics for use in OLEDs. Research in this area is focused on synthesizing and characterizing the photophysical properties of molecules derived from this ketone, although specific data on its direct application in OLEDs is still emerging.
Applications in Catalytic Processes
The electronic and structural features of this compound also suggest its potential for use in the field of catalysis, either as a ligand for metal catalysts or as a precursor for catalytically active species.
Use as Catalytic Components or Ligands
The furan ring in this compound contains an oxygen atom that could potentially coordinate with metal centers, making its derivatives candidates for ligands in catalysis. By modifying the core structure, it is conceivable to create ligands that can influence the activity and selectivity of metal-catalyzed reactions. Research into the synthesis of such ligands and the catalytic activity of their metal complexes is an area of active exploration.
Future Research Directions and Outlook for 4 Fluorophenyl 2 Furyl Methanone
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic routes is crucial for expanding the accessibility and application of (4-fluorophenyl)(2-furyl)methanone and its derivatives. While traditional methods like Friedel-Crafts acylation are established, future research will likely focus on greener, more efficient, and stereoselective strategies.
Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve upon traditional batch syntheses like Friedel-Crafts acylation. rsc.orgacs.org By utilizing microreactors, researchers can achieve better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste. thieme.deacs.org This approach is particularly advantageous for handling potentially hazardous reagents and for scaling up production. acs.orgthieme.de The application of flow chemistry could provide a faster and cleaner synthetic route to this compound. rsc.org
Biocatalysis: For the synthesis of chiral derivatives, such as the corresponding alcohol, biocatalysis offers a powerful and sustainable alternative to conventional chemical reductions. The use of ketone reductases (KREDs) from various microorganisms can facilitate the highly stereoselective reduction of the ketone group. acs.orgnih.govnih.gov This enzymatic approach operates under mild conditions and can provide access to specific enantiomers of the alcohol, which are valuable chiral building blocks for pharmaceuticals. georgiasouthern.eduacs.org Screening a wide array of commercially available KREDs could rapidly identify suitable enzymes for the asymmetric reduction of this compound. acs.org
Alternative Coupling Strategies: Beyond established methods, exploring alternative carbon-carbon bond-forming reactions could yield novel synthetic pathways. For instance, phosphine-free versions of the Fukuyama coupling have been developed for synthesizing unsymmetrical diaryl ketones, which could be adapted for this target molecule. rsc.org Additionally, iron-catalyzed arylation of aroyl cyanides represents another efficient method for the synthesis of diaryl ketones that avoids the use of more expensive palladium catalysts. nih.gov
A comparative overview of these potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus | Relevant Findings |
| Flow Chemistry | Improved yield, safety, and scalability; precise reaction control. | Adapting Friedel-Crafts acylation to a continuous flow system. | Flow chemistry defies common isomerizations in batch reactions and provides a fast, clean, and high-yielding route. rsc.org |
| Biocatalysis | High stereoselectivity; mild reaction conditions; environmentally benign. | Screening ketone reductases (KREDs) for asymmetric reduction of the carbonyl group. | KREDs are effective for producing chiral alcohols from a range of ketones with high enantiomeric excess. acs.orgnih.govacs.org |
| Novel Coupling Reactions | Use of alternative, potentially more sustainable catalysts (e.g., iron). | Investigating Fukuyama or iron-catalyzed couplings for diaryl ketone synthesis. | Iron-catalyzed arylation of aroyl cyanides is an efficient route to diaryl ketones. nih.gov |
Advanced Characterization Techniques for Elucidating Subtle Structural Features
A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and biological interactions. Future research will employ sophisticated analytical techniques to gain deeper insights.
Given the presence of a fluorine atom, advanced fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool. numberanalytics.comumn.edu The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying intermolecular interactions and conformational changes. nih.gov Multidimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can reveal through-space interactions, providing crucial information about the molecule's preferred conformation in solution. Dynamic NMR experiments can be used to study the rotational barriers around the single bonds connecting the aryl and furyl rings to the carbonyl group. numberanalytics.com
| Technique | Information Gained | Significance |
| Multi-dimensional NMR (¹H-¹⁹F HOESY/NOESY) | Through-space correlations between nuclei. | Elucidation of solution-state conformation and intermolecular interactions. numberanalytics.com |
| Dynamic NMR Spectroscopy | Kinetics of conformational exchange processes. | Quantification of rotational energy barriers between the ring systems and the carbonyl group. numberanalytics.com |
| Solid-State NMR | Structure and dynamics in the solid state. | Comparison of solid-state conformation with crystal structure data and solution-state conformation. |
| High-Resolution X-ray Crystallography | Precise bond lengths, bond angles, and torsion angles in the solid state. | Definitive determination of the solid-state structure and packing interactions. |
Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies
Integrating computational chemistry with experimental work offers a synergistic approach to understanding the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity.
For example, a detailed computational study of the Friedel-Crafts acylation reaction used in its synthesis could elucidate the precise role of the Lewis acid catalyst and the factors governing the substitution pattern on the furan (B31954) ring. Similarly, for subsequent reactions like the Heck coupling, DFT models can help optimize reaction conditions by predicting the most effective catalyst-ligand combinations. rsc.org These theoretical predictions can then be tested and validated through carefully designed experiments, leading to a more profound and predictive understanding of the compound's chemical behavior.
Expanding the Scope of Biological Interaction Studies and Target Identification
While its role as a precursor to HIV-1 integrase inhibitors is known, the full biological activity profile of this compound and its derivatives remains largely unexplored. The structural motifs present—a fluorophenyl group known for enhancing metabolic stability and binding affinity, and a furan ring present in many bioactive compounds—suggest potential interactions with a variety of biological targets. wikipedia.orgnih.gov
Future research will likely employ in silico target fishing and reverse screening approaches to identify potential new protein targets. nih.govmdpi.com These computational methods use the compound's structure to search large databases of protein structures and predict potential binding interactions, generating hypotheses for experimental validation. tandfonline.comnih.govresearchgate.net
Furthermore, systematic screening of the compound and its derivatives against various biological targets is warranted. For instance, a study on related diaryl ketones containing a furyl ring demonstrated strong antifungal activity against plant pathogenic fungi, suggesting a promising avenue for investigation. nih.gov Another study on methanone (B1245722) derivatives showed potential as anticancer and antimicrobial agents. researchgate.net
| Research Avenue | Methodology | Objective |
| In Silico Target Fishing | Ligand-based and structure-based virtual screening; reverse docking. | To identify novel potential protein targets for the compound and its derivatives. nih.govmdpi.com |
| Pharmacophore Modeling | Identifying key structural features responsible for a specific biological activity. | To design more potent derivatives based on the this compound scaffold. |
| Broad-Spectrum Bioactivity Screening | Testing against panels of enzymes, receptors, and microbial strains. | To discover new therapeutic applications, such as antifungal, antibacterial, or anticancer activities. nih.govresearchgate.net |
Emerging Applications in Niche Materials Science and Catalysis Domains
The unique combination of aromatic, heterocyclic, and fluorinated components in this compound makes it an intriguing candidate for applications in materials science and catalysis.
Materials Science: Diaryl ketones are well-known for their photochemical properties and are often used as photoinitiators for polymerization reactions. eurekaselect.comresearchgate.net The this compound structure could be explored for initiating radical or cationic polymerizations under UV or visible light, potentially for use in coatings, adhesives, and 3D printing. google.com Furthermore, the furan moiety is derived from biomass and is being investigated as a sustainable building block for organic electronic materials, such as semiconductors in organic solar cells and field-effect transistors. ntu.edu.sgntu.edu.sgnih.govresearchgate.net The introduction of a fluorophenyl group could modulate the electronic properties and stability of such materials.
Catalysis: The ketone's carbonyl group and the oxygen atom of the furan ring can act as coordinating sites for metal ions. This suggests that this compound could serve as a functional ligand for creating novel catalysts. For example, ketone-functionalized ligands have been successfully incorporated into Metal-Organic Frameworks (MOFs), creating materials with enhanced stability and specific catalytic activities or gas separation properties. acs.orgacs.org The compound itself could also act as a photosensitizer, as diaryl ketones are efficient at absorbing light and transferring the energy to other molecules, thereby catalyzing photochemical reactions. eurekaselect.com
| Domain | Potential Application | Underlying Principle |
| Materials Science | Photoinitiator for polymerization. | The carbonyl group can undergo photochemical excitation to initiate polymerization. researchgate.netgoogle.com |
| Monomer for organic electronics. | The furan ring is a promising bio-derived component for semiconductor materials. ntu.edu.sgnih.gov | |
| Catalysis | Ligand for Metal-Organic Frameworks (MOFs). | The ketone and furan oxygens can coordinate with metal centers to form functional porous materials. acs.orgossila.com |
| Photosensitizer. | The diaryl ketone structure can absorb light and promote chemical reactions through energy transfer. eurekaselect.com |
Q & A
Q. What are the common synthetic routes for (4-fluorophenyl)(2-furyl)methanone, and how can reaction conditions be optimized?
The synthesis typically employs Friedel-Crafts acylation, where a furan derivative reacts with a 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). Key optimization steps include:
- Catalyst selection : Anhydrous AlCl₃ is preferred for its efficiency in activating carbonyl electrophiles .
- Solvent choice : Nitrobenzene is often used as a solvent due to its ability to stabilize reactive intermediates and prevent side reactions .
- Purification : Post-reaction, steam distillation removes volatile solvents, followed by recrystallization from ethanol to isolate the product .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C=O bond at ~1.22 Å and inter-ring dihedral angles ~57°), confirming stereoelectronic effects .
- NMR/IR spectroscopy : ¹³C NMR identifies carbonyl carbons (~190 ppm), while IR confirms ketone stretching (~1650 cm⁻¹) .
- Mass spectrometry : Electron ionization (EI-MS) validates molecular weight and fragmentation patterns .
Q. How are thermodynamic properties like boiling point and phase stability determined experimentally?
- Boiling point measurement : Using dynamic methods (e.g., distillation under controlled pressure), with corrections for impurities. For example, related fluorophenyl ketones exhibit boiling points near 469 K .
- Differential scanning calorimetry (DSC) : Quantifies melting points and phase transitions, ensuring reproducibility across batches.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental thermodynamic data?
- Benchmarking computational models : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental phase change data (e.g., boiling points). Adjust basis sets or solvation models to align with empirical observations .
- Error analysis : Identify systematic biases (e.g., overestimation of van der Waals interactions) and recalibrate using high-resolution experimental datasets .
Q. What methodologies are effective in analyzing degradation products or stability under stress conditions?
- Chromatographic separation : Use reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases to resolve degradation products (e.g., bis(4-fluorophenyl)methanone as a common degradation byproduct) .
- Accelerated stability studies : Expose the compound to heat, light, or humidity, followed by LC-MS/MS to track decomposition pathways .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Functional group modulation : Introduce substituents (e.g., hydroxyl or methyl groups) to assess antifungal or anti-inflammatory activity. For example, methyl-substituted analogs show enhanced antifungal properties due to increased lipophilicity .
- In vitro assays : Use microbial growth inhibition assays (e.g., against Candida albicans) and molecular docking to correlate structural features with target binding (e.g., HIV-1 reverse transcriptase inhibition) .
Q. What strategies mitigate crystallographic disorder in single-crystal X-ray studies of fluorinated benzophenones?
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K) .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., O–H⋯O networks) to improve refinement models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
